molecular formula C13H18N2OS B3014252 N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide CAS No. 2411297-29-3

N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide

Cat. No.: B3014252
CAS No.: 2411297-29-3
M. Wt: 250.36
InChI Key: ZYLVKBLRKRSYFO-UHFFFAOYSA-N
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Description

N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide is a heterocyclic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by alkylation and cyclization steps . The reaction conditions often require the use of bases such as triethylamine and solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienopyridine ring to its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the thieno moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted thienopyridines.

Scientific Research Applications

N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its thienopyridine core is a versatile scaffold that can be modified to enhance its properties for various applications.

Properties

IUPAC Name

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-3-13(16)14-8-10(2)15-6-4-12-11(9-15)5-7-17-12/h3,5,7,10H,1,4,6,8-9H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLVKBLRKRSYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=C)N1CCC2=C(C1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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